molecular formula C25H24ClNO3 B284660 N-(2-benzoyl-4-chlorophenyl)-4-(2,4-dimethylphenoxy)butanamide

N-(2-benzoyl-4-chlorophenyl)-4-(2,4-dimethylphenoxy)butanamide

Cat. No.: B284660
M. Wt: 421.9 g/mol
InChI Key: ZDMOVQVXOHLCPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-benzoyl-4-chlorophenyl)-4-(2,4-dimethylphenoxy)butanamide, also known as BPN14770, is a small molecule drug that has been developed for the treatment of cognitive disorders such as Alzheimer's disease. It belongs to the class of compounds known as phosphodiesterase 4D (PDE4D) inhibitors, which have been shown to have potential therapeutic benefits in neurological disorders.

Mechanism of Action

N-(2-benzoyl-4-chlorophenyl)-4-(2,4-dimethylphenoxy)butanamide is a selective inhibitor of PDE4D, which is an enzyme that breaks down cyclic adenosine monophosphate (cAMP) in the brain. By inhibiting PDE4D, this compound increases cAMP levels in the brain, which has been shown to have several beneficial effects, including improved cognitive function, reduced inflammation, and promotion of neuronal growth.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. These include increased cAMP levels in the brain, reduced inflammation, promotion of neuronal growth, and improvement in cognitive function. This compound has also been shown to have a good safety profile in animal studies.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-benzoyl-4-chlorophenyl)-4-(2,4-dimethylphenoxy)butanamide is its selectivity for PDE4D, which reduces the risk of off-target effects. Another advantage is its good safety profile in animal studies. However, one limitation of this compound is its relatively low potency, which may limit its effectiveness in clinical trials.

Future Directions

There are several future directions for research on N-(2-benzoyl-4-chlorophenyl)-4-(2,4-dimethylphenoxy)butanamide. One direction is to explore its potential therapeutic benefits in other neurological disorders, such as Parkinson's disease and Huntington's disease. Another direction is to investigate its mechanism of action in more detail, including its effects on gene expression and epigenetic modifications. Finally, further preclinical and clinical studies are needed to determine the safety and efficacy of this compound in humans.

Synthesis Methods

The synthesis of N-(2-benzoyl-4-chlorophenyl)-4-(2,4-dimethylphenoxy)butanamide involves several steps, starting with the reaction of 2,4-dimethylphenol with 3-chloro-1,2-epoxypropane to form 2-(2,4-dimethylphenoxy)propan-1-ol. This intermediate is then reacted with benzoyl chloride to form N-(2-benzoyl-4-chlorophenyl)-2-(2,4-dimethylphenoxy)propanamide. Finally, this compound is reacted with 1-bromobutane to form the target compound, this compound.

Scientific Research Applications

N-(2-benzoyl-4-chlorophenyl)-4-(2,4-dimethylphenoxy)butanamide has been shown to have potential therapeutic benefits in several neurological disorders, including Alzheimer's disease, Fragile X syndrome, and schizophrenia. In preclinical studies, this compound has been shown to improve cognitive function, reduce inflammation, and promote neuronal growth.

Properties

Molecular Formula

C25H24ClNO3

Molecular Weight

421.9 g/mol

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-4-(2,4-dimethylphenoxy)butanamide

InChI

InChI=1S/C25H24ClNO3/c1-17-10-13-23(18(2)15-17)30-14-6-9-24(28)27-22-12-11-20(26)16-21(22)25(29)19-7-4-3-5-8-19/h3-5,7-8,10-13,15-16H,6,9,14H2,1-2H3,(H,27,28)

InChI Key

ZDMOVQVXOHLCPQ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)OCCCC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3)C

Canonical SMILES

CC1=CC(=C(C=C1)OCCCC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3)C

Origin of Product

United States

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